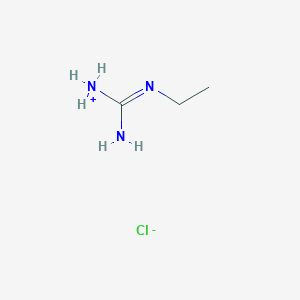

(N'-ethylcarbamimidoyl)azanium;chloride

Description

Properties

IUPAC Name |

(N'-ethylcarbamimidoyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGVBVZXJOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C([NH3+])N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C([NH3+])N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylguanidinium Chloride and Its Derivatives

Classical Approaches for Guanidinium (B1211019) Salt Synthesis

The versatility of the guanidinium group has led to the development of numerous synthetic strategies. These classical routes are broadly applicable and can be adapted to create a diverse range of substituted guanidinium salts.

One of the most fundamental and widely used methods for preparing guanidines is the reaction of amines with thiourea (B124793) or its derivatives. acs.orggoogle.com This approach, often referred to as guanylation, involves the amine nucleophilically attacking a suitable thiourea-based electrophile. A common strategy involves the S-alkylation of a thiourea to form a more reactive isothiouronium salt, which then readily reacts with an amine to displace the alkylthiol leaving group and form the guanidinium salt. nih.gov

The general reaction can be summarized as: Step 1 (Activation): Thiourea + Alkylating Agent → S-Alkylisothiouronium Salt Step 2 (Guanylation): S-Alkylisothiouronium Salt + Amine → Guanidinium Salt + Thiol

To enhance the efficiency of this reaction, particularly with less reactive amines, various activating agents are employed. These include thiophilic metal salts, such as those of mercury(II) or copper(II), which facilitate the desulfurization process. acs.org Alternatively, coupling reagents like the Mukaiyama reagent can be used to promote the formation of a carbodiimide (B86325) intermediate from the thiourea, which is then attacked by the amine. acs.org

A one-pot procedure has been developed where a thioisocyanate reacts first with an amine to form a thiourea intermediate, which is subsequently S-alkylated and then treated with a second amine to yield the final alkylated guanidine (B92328). acs.org

Table 1: Examples of Guanylation Reactions Using Thiourea Derivatives

| Amine | Guanylating Agent | Conditions | Product Type | Yield |

| Primary/Secondary Amines | Di-Boc thiourea | Hg(II) or Cu(II) salt, tertiary amine | N, N'-Substituted guanidines | - |

| Benzylamine | Bis-Boc-thiourea | Mukaiyama's reagent | N,N',N''-Trisubstituted guanidine | 91% |

| Various Amines | Isothiouronium salts | - | Substituted guanidinium salts | - |

Chloroformamidinium chlorides are potent electrophiles used in the synthesis of highly substituted guanidinium salts. These intermediates are typically generated from the reaction of a corresponding urea (B33335) with phosgene (B1210022) or a phosgene equivalent like triphosgene. rsc.orgnih.gov For instance, a tetraalkylurea can be reacted with phosgene to yield a chloroformamidinium chloride. rsc.org

This reactive intermediate is then condensed with a primary or secondary amine. The amine attacks the central carbon, displacing a chloride ion and forming the C-N bond of the guanidinium core. This method is particularly effective for producing penta- and hexa-substituted guanidinium salts. rsc.orgnih.gov

A typical reaction sequence is: Step 1: Tetraalkylurea + Phosgene → Chloroformamidinium chloride + HCl Step 2: Chloroformamidinium chloride + Primary Amine → Pentasubstituted Guanidinium chloride

Research has demonstrated that primary nitrogen bases readily condense with tetrasubstituted chloroformamidinium chlorides to yield pentasubstituted guanidines. nih.gov

Guanidine is one of the strongest organic bases in aqueous solution, with a pKₐH of 13.6. nih.gov This high basicity is a result of the exceptional stability of its conjugate acid, the guanidinium cation. capes.gov.br Upon protonation of the imino nitrogen, the positive charge is delocalized across the central carbon and all three nitrogen atoms through resonance. google.comcapes.gov.br

Due to this inherent basicity, guanidines exist almost exclusively in their protonated guanidinium form in neutral or acidic aqueous solutions. nih.gov Therefore, a straightforward method to prepare a guanidinium salt is the simple protonation of the corresponding neutral guanidine base with a strong acid. The choice of acid directly determines the counter-anion of the resulting salt. For instance, reacting a guanidine base with hydrochloric acid (HCl) will yield the corresponding guanidinium chloride. Studies have confirmed that the guanidinium group remains protonated even in strongly basic solutions. google.com

Direct alkylation of a pre-existing guanidine or guanidinium salt is another key synthetic route. google.com The nucleophilic nitrogen atoms of the guanidine core can react with various alkylating agents, such as alkyl halides or mesylates, to form more substituted guanidinium salts. acs.orgresearchgate.net

However, controlling the regioselectivity of the reaction can be challenging due to the presence of multiple reactive nitrogen atoms. researchgate.net To address this, protecting groups are often employed. For example, an efficient method for the alkylation of N-dicarbamate-protected guanidines has been developed using a phase-transfer catalyst under biphasic conditions. nih.govacs.org This allows for the regioselective alkylation at a specific nitrogen, yielding highly functionalized guanidines after deprotection. acs.org The reaction of 1,1,3,3-tetraalkylguanidine with an alkylating agent in the presence of a base is a known method for producing hexaalkylguanidinium salts. vedantu.com

Table 2: Alkylation of Guanidine Derivatives

| Guanidine Substrate | Alkylating Agent | Conditions | Product | Yield |

| N¹,N²-bis-Boc-guanidine | Allyl bromide | Biphasic, phase-transfer catalyst | Regioselectively allylated guanidine | Excellent |

| N¹,N²,N³-tri-Boc-guanidine | Geranyl bromide (2.5 equiv) | Biphasic, phase-transfer catalyst | Dialkylated guanidine | 65% |

| 1,1,3,3-Tetraalkylguanidine | Alkylating agent | Alkaline reagent, phase-transfer catalyst | Hexaalkylguanidinium salt | 33-98% |

Targeted Synthesis of N-Ethylguanidinium Chloride and Related Compounds

While the classical methods are applicable, more direct routes are often sought for specific compounds like N-Ethylguanidinium chloride.

A common and practical approach to synthesizing N-Ethylguanidinium chloride involves a two-step process starting from readily available materials to first form a different salt, such as ethylguanidine sulfate (B86663) or nitrate (B79036), which is then converted to the chloride.

The initial synthesis of an ethylguanidine salt can be achieved through methods analogous to the preparation of guanidine nitrate. For example, ethylguanidine nitrate can be synthesized in high yield (up to 88%) by heating ethylamine (B1201723) nitrate with dicyandiamide. youtube.com The corresponding sulfate salt, N-Ethylguanidine sulfate, is a commercially available intermediate. sigmaaldrich.comresearchgate.net

The conversion of the sulfate salt to the chloride salt is typically accomplished via an ion exchange reaction. A standard laboratory procedure involves dissolving the ethylguanidine sulfate in water and treating the solution with barium chloride (BaCl₂). vedantu.comtutorchase.com This results in the precipitation of highly insoluble barium sulfate (BaSO₄), which can be removed by filtration. tutorchase.comquora.com The remaining aqueous solution contains the desired N-Ethylguanidinium chloride, which can then be isolated by evaporation of the water.

The net ionic reaction for the conversion is: 2 [C₂H₅NHC(=NH)NH₃]⁺(aq) + SO₄²⁻(aq) + Ba²⁺(aq) + 2 Cl⁻(aq) → BaSO₄(s) + 2 [C₂H₅NHC(=NH)NH₃]⁺(aq) + 2 Cl⁻(aq)

This method provides a clean and efficient pathway to the target compound from its sulfate precursor.

Synthesis of Substituted N-Ethylguanidinium Species

The synthesis of substituted N-ethylguanidinium species is a focal point of research due to the versatile applications of these compounds. One notable approach involves the cycloaddition of alkyl-substituted guanidine derivatives. nih.gov This method is particularly interesting for creating polycyclic superbases and organocatalysts. nih.gov However, the high nucleophilicity of guanidines can present a challenge, often leading to an aza-Michael reaction with dienophiles instead of the desired cycloaddition. nih.gov

To overcome this, researchers have found that using a proton as a protecting group can effectively direct the reaction towards cycloaddition. nih.gov This is particularly effective when the guanidinium salts possess a weakly nucleophilic anion, such as hexafluorophosphate (B91526) (PF₆⁻). nih.gov For instance, the reaction of guanidine derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a proton source can yield the desired oxanorbornadiene structures. nih.gov The use of microwave heating at 100°C for one hour has been shown to produce favorable results. nih.gov It was observed that a reactant ratio of 1:6 (guanidine to DMAD) was necessary for the complete conversion of the starting material. nih.gov

Another method for preparing substituted guanidinium salts involves the guanidinylation of amines. For example, furfuryl guanidinium salts can be prepared by reacting furfurylamines with isothiouronium iodides. nih.gov These can then undergo further reactions, such as anion exchange, to yield different salt forms. nih.gov

The basicity of the resulting guanidine derivatives is a key characteristic. The pKa values of these compounds can be calculated and have been shown to correlate with their reactivity and the tendency to undergo intramolecular cyclization. nih.gov

Anion Exchange Reactions to Yield N-Ethylguanidinium Chloride

Anion exchange is a common and effective method for preparing specific guanidinium salts, including N-ethylguanidinium chloride, from other salt forms. This process involves replacing the existing anion of a guanidinium salt with a chloride anion.

A general procedure for anion exchange to form a chloride salt involves dissolving the initial guanidinium salt (often a tosylate or hexafluorophosphate salt) in a suitable solvent, such as ethanol (B145695). mdpi.com An ethereal solution of hydrochloric acid (HCl) is then added to the solution until the pH reaches approximately 2. mdpi.com This instantaneous reaction results in the precipitation of the guanidinium chloride salt, which can then be isolated and purified, often through recrystallization. mdpi.com Yields for such reactions have been reported to be high, ranging from 55% to 97%. mdpi.com

For instance, 2-aminospiropyrazolilammonium chlorides have been successfully synthesized from their corresponding tosylates using this method. mdpi.com Similarly, guanidinium hexafluorophosphates can be synthesized by performing an anion exchange with ammonium (B1175870) hexafluorophosphate in an ethanol solution. nih.govmdpi.com The choice of the starting salt and the reaction conditions can be tailored to achieve the desired product with high purity and yield.

The melting points of the resulting chloride salts are often significantly different from their hexafluorophosphate or tosylate counterparts, reflecting the change in the crystal lattice energy due to the different anions. mdpi.com

Polymerization-Based Synthetic Routes

Polymerization offers a powerful strategy for incorporating the N-ethylguanidinium moiety into larger macromolecular structures, leading to materials with unique properties and applications.

An efficient and widely used route for the synthesis of poly(N-vinylguanidine) (PVG) involves the chemical modification of a pre-existing polymer, polyvinylamine (PVAm). researchgate.netresearchgate.netnih.gov This multi-step process typically begins with the free-radical polymerization of N-vinylformamide (NVF). researchgate.netresearchgate.net The resulting poly(N-vinylformamide) (PNVF) is then subjected to hydrolysis, usually under basic conditions, to yield polyvinylamine (PVAm). researchgate.netresearchgate.net

The crucial step in forming PVG is the guanidinylation of the primary amine groups of PVAm. researchgate.netnih.gov This is commonly achieved by reacting PVAm with a guanidinylating agent, such as cyanamide. researchgate.netnih.gov This reaction converts the amine functionalities into guanidinium groups, resulting in the formation of poly(N-vinylguanidine). researchgate.net The molecular weight of the final PVG polymer can be controlled by adjusting the initial ratio of the N-vinylformamide monomer to the azo initiator during the initial polymerization step. researchgate.netresearchgate.net

The successful synthesis and structure of PVG can be confirmed using various analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and FT-Raman spectroscopy. researchgate.netresearchgate.net

An alternative pathway to PVAm, the precursor for PVG, involves the Hofmann rearrangement of an acrylamide (B121943) monomer in the presence of an alkali catalyst and water to synthesize the vinylamine (B613835) monomer, which is then polymerized. google.com

The table below summarizes the key steps in a typical synthesis of Poly(N-vinylguanidine).

| Step | Reactants | Product |

| 1. Polymerization | N-vinylformamide (NVF), Azo initiator | Poly(N-vinylformamide) (PNVF) |

| 2. Hydrolysis | Poly(N-vinylformamide) (PNVF), Base (e.g., NaOH) | Polyvinylamine (PVAm) |

| 3. Guanidinylation | Polyvinylamine (PVAm), Cyanamide | Poly(N-vinylguanidine) (PVG) |

This synthetic route provides a versatile platform for producing guanidine-bearing polyelectrolytes with controllable molecular weights and a high density of functional groups. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of N Ethylguanidinium Chloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed, atomic-level information about the structure, dynamics, and chemical environment of molecules in solution. nih.gov It is indispensable for characterizing the conformation and interactions of guanidinium-containing compounds.

¹H and ¹³C NMR Spectroscopic Analysis of N-Ethylguanidinium Chloride and its Derivatives

The ¹H and ¹³C NMR spectra of N-ethylguanidinium chloride provide definitive confirmation of its molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the guanidinium (B1211019) group and the delocalized positive charge.

In the ¹H NMR spectrum, the ethyl group exhibits a characteristic triplet-quartet pattern. The methyl (CH₃) protons appear as a triplet, coupled to the adjacent methylene protons. The methylene (CH₂) protons, being directly attached to a nitrogen atom, are deshielded and appear as a quartet, coupled to the methyl protons. The protons on the nitrogen atoms (NH and NH₂) are typically observed as broad signals due to chemical exchange with the solvent and quadrupole effects from the ¹⁴N nuclei. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

In the ¹³C NMR spectrum, three distinct signals are expected for the N-ethylguanidinium cation. The central carbon of the guanidinium group (C=N) is significantly deshielded due to its sp² hybridization and attachment to three nitrogen atoms, typically appearing in the range of 157-160 ppm. libretexts.org The chemical shift of the guanidinium carbon in the parent guanidinium hydrochloride is approximately 159.1 ppm. chemicalbook.com The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group appear at distinct, upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethylguanidinium Chloride Predicted values are based on spectral data from analogous compounds such as methylguanidine and general chemical shift principles.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -CH₃ | ~1.2 | Triplet (t) | Coupled to CH₂ |

| ¹H | -CH₂- | ~3.2 | Quartet (q) | Coupled to CH₃, deshielded by nitrogen |

| ¹H | -NH, -NH₂ | 4.0 - 7.5 | Broad singlet (br s) | Exchangeable protons, position is solvent-dependent |

| ¹³C | -C H₃ | ~15 | Singlet | |

| ¹³C | -C H₂- | ~40 | Singlet | Deshielded by nitrogen |

| ¹³C | C (NH)NH₂ | ~158 | Singlet | Deshielded guanidinium carbon |

Conformational Analysis via NMR in Guanidinium Salts

Guanidinium salts, particularly those with N-substituents, can exhibit rotational isomerism (conformers) around the C-N bonds. NMR spectroscopy is a primary tool for studying these conformational preferences in solution. The partial double-bond character of the C-N bonds can lead to restricted rotation and the existence of distinct E/Z isomers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the spatial proximity of protons within the molecule. For N-ethylguanidinium, NOESY experiments can reveal correlations between the ethyl group protons and the N-H protons, providing insight into the preferred orientation of the ethyl group relative to the guanidinium plane. Furthermore, variable-temperature NMR studies can be used to probe the energetics of rotation around the C-N bonds. By tracking the coalescence of signals as the temperature is raised, the energy barrier to rotation can be calculated, providing quantitative data on the conformational stability.

Application of NMR in Supramolecular Interaction Studies

The guanidinium group is of paramount importance in supramolecular chemistry due to its capacity to act as a potent hydrogen-bond donor, forming robust and directional interactions with anionic or electron-rich species. NMR spectroscopy is exceptionally well-suited to probe these non-covalent interactions. hmdb.ca

NMR titration experiments are commonly used to study the binding of guanidinium-containing molecules to biological targets like proteins or nucleic acids, or to synthetic receptors. In a typical experiment, ¹H or ¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra of an ¹⁵N-labeled protein are recorded upon the addition of increasing amounts of a guanidinium ligand. The binding event causes perturbations in the local electronic environment of the protein's amino acid residues at the interaction site, leading to shifts in the positions of their corresponding signals in the NMR spectrum. By monitoring these chemical shift perturbations (CSPs), researchers can precisely map the binding interface, determine the dissociation constant (Kᵈ) of the complex, and gain detailed structural insights into the recognition process at an atomic level. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly sensitive to molecular structure, symmetry, and bonding. libretexts.org

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy of N-Ethylguanidinium Chloride

The IR and Raman spectra of N-ethylguanidinium chloride are dominated by vibrations associated with the N-H, C-H, C-N, and NH₂ functional groups. The high frequency region (above 2800 cm⁻¹) features the C-H stretching vibrations of the ethyl group and the N-H stretching vibrations of the amino groups. The N-H stretching bands are typically broad and strong in the IR spectrum due to extensive hydrogen bonding in the solid state. researchgate.net

The "fingerprint" region (below 1700 cm⁻¹) contains a wealth of structural information. A very strong and characteristic absorption in the IR spectrum of guanidinium salts is the NH₂ scissoring (in-plane bending) mode, which typically appears between 1640 and 1670 cm⁻¹. researchgate.net The C-N stretching vibrations also give rise to strong bands in this region. The ethyl group contributes with C-H bending and rocking modes.

Table 2: Characteristic Vibrational Frequencies for N-Ethylguanidinium Chloride Frequencies are based on data from guanidinium chloride and N-butylguanidinium salts. researchgate.netnist.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectrum | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | IR, Raman | Strong, Broad (IR) |

| C-H Stretch (ethyl group) | 2850 - 3000 | IR, Raman | Medium-Strong |

| NH₂ Scissoring (deformation) | 1640 - 1670 | IR | Strong |

| C-N Stretch (asymmetric) | 1400 - 1500 | IR, Raman | Strong |

| C-H Bend (ethyl group) | 1350 - 1470 | IR | Medium |

| C-N Stretch (symmetric) | 1000 - 1200 | IR, Raman | Strong |

Assignment of Characteristic C–N Stretch Vibrational Frequencies in Monoalkylguanidinium Cations

The guanidinium cation, C(NH₂)₃⁺, possesses D₃h symmetry, and its positive charge is delocalized over the three C-N bonds. This delocalization imparts significant double-bond character to each C-N bond. In a monoalkylguanidinium cation like N-ethylguanidinium, the symmetry is lowered, but the electronic delocalization is largely preserved.

This unique bonding arrangement gives rise to characteristic and intense C-N stretching vibrations. Unlike the C-N single bond stretch in aliphatic amines (1000-1250 cm⁻¹), the C-N stretches in the guanidinium core are found at higher frequencies and are more intense due to the larger change in dipole moment during vibration.

The vibrational spectrum typically displays multiple bands associated with C-N stretching due to symmetric and asymmetric combinations of the stretching of the different C-N bonds.

Asymmetric C-N Stretch: This mode involves the out-of-phase stretching of the C-N bonds and typically appears at a higher frequency, often in the 1400 - 1500 cm⁻¹ region. It is usually strong in both IR and Raman spectra.

Symmetric C-N Stretch: This mode involves the in-phase stretching of the C-N bonds and appears at a lower frequency, generally in the 1000 - 1200 cm⁻¹ range.

The precise positions of these bands can be influenced by hydrogen bonding and the nature of the counter-ion (chloride in this case), but their presence with strong intensity is a hallmark of the delocalized guanidinium core.

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of N-ethylguanidinium salts.

The determination of the crystal structure of an N-ethylguanidinium salt begins with growing a high-quality single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. While the specific crystal structure for N-ethylguanidinium chloride is not prominently published, the structure of its parent compound, guanidinium chloride, provides a robust model for its expected crystallographic properties. Guanidinium chloride crystallizes in the orthorhombic space group Pbca. wikipedia.orgresearchgate.net The structure solution reveals the precise coordinates of each atom in the unit cell, from which all other structural parameters are derived.

Table 1: Representative Crystallographic Data for Guanidinium Chloride Data based on the parent compound as a model for N-Ethylguanidinium systems.

| Parameter | Value |

| Chemical Formula | CH₆N₃⁺ · Cl⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.184 |

| b (Å) | 13.039 |

| c (Å) | 7.765 |

Source: researchgate.net

Table 2: Representative Hydrogen Bond Geometry in Guanidinium Chloride Data based on the parent compound as a model for N-Ethylguanidinium systems.

| Bond Type | Donor-Acceptor Distance (Å) |

| N–H···Cl | ~3.303 (average) |

Source: researchgate.net

A key feature of the guanidinium cation is its planarity and the delocalization of its positive charge. The central carbon and the three nitrogen atoms (the CN₃ core) lie in the same plane. researchgate.net This planarity is a direct consequence of the resonance stabilization of the cation. The positive charge is not localized on a single atom but is distributed over all three nitrogen atoms. wikipedia.org

This charge delocalization is evident in the experimentally determined bond lengths and angles from X-ray diffraction data. The three C–N bonds are typically found to be of intermediate length (e.g., ~1.32-1.34 Å), shorter than a typical C–N single bond (~1.47 Å) but longer than a C=N double bond (~1.28 Å), indicating partial double-bond character for all three bonds. researchgate.netresearchgate.net Correspondingly, the N–C–N bond angles are all close to the ideal 120° for sp² hybridization. researchgate.net

Table 3: Average Bond Lengths and Angles in the Guanidinium Ion Data based on the parent compound as a model for N-Ethylguanidinium systems.

| Parameter | Value |

| C–N Bond Length (Å) | 1.323 |

| N–C–N Bond Angle (°) | ~120 |

Source: researchgate.net

In crystallography, disorder refers to a situation where a molecule or part of a molecule occupies more than one position or orientation within the crystal lattice. In derivatives of N-ethylguanidinium, disorder can manifest in several ways. The flexible ethyl group (-CH₂CH₃) is particularly susceptible to positional disorder, where it may adopt multiple conformations that are averaged in the final electron density map.

Additionally, whole-molecule disorder can occur, where the entire N-ethylguanidinium cation or the chloride anion may be located at slightly different positions in different unit cells. Such phenomena are often identified by unusually large thermal ellipsoids for certain atoms or by residual peaks in the difference electron density map during structural refinement. In the crystal structure of a related bisguanidinium bromide salt, for example, the bromide anions were found to be disordered over two distinct sites. researchgate.net When disorder is present, it is modeled by assigning partial occupancies to the atoms in the different positions, allowing for a more accurate representation of the crystal structure.

Other Advanced Analytical Techniques

Thermal Analysis (TG/DTA) of Guanidinium Derivatives

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. nih.govrwth-aachen.de Among the most prevalent of these methods are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), which are often performed simultaneously (TG/DTA) to provide comprehensive insights into the thermal behavior of materials. nih.govacs.org

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated or cooled in a controlled atmosphere. nih.govrsc.org This technique is exceptionally useful for determining the thermal stability of a compound and quantifying mass loss associated with processes like dehydration, desorption, and, most notably, decomposition. nih.govpsu.edu The resulting data, typically a plot of mass versus temperature, reveals the temperature ranges in which the material is stable and the discrete steps of its degradation.

Differential Thermal Analysis (DTA), conversely, monitors the temperature difference between a sample and an inert reference material as they are heated under identical conditions. nih.gov This method detects thermal events by identifying temperature deviations. Endothermic processes, such as melting or some decomposition steps, cause the sample's temperature to lag behind the reference, resulting in a trough on the DTA curve. nih.gov Exothermic events, like crystallization or certain decomposition reactions, cause the sample's temperature to exceed the reference, producing a peak. nih.gov When used in conjunction, TGA and DTA allow for the correlation of mass changes with specific endothermic or exothermic events, providing a detailed profile of a compound's thermal decomposition. nih.gov

The thermal stability and decomposition pathways of guanidinium derivatives are of significant interest. Studies on various salts reveal complex decomposition patterns. For instance, the thermal decomposition of guanidinium carbonate is initiated at approximately 165 °C and proceeds in two distinct steps. acs.org In contrast, other energetic salts like guanidinium azotetrazolate decompose to yield gaseous products such as molecular nitrogen (N₂), ammonia (NH₃), and hydrogen cyanide (HCN).

A systematic study using TG/DTA has been conducted on a series of guanidine (B92328) salts to characterize their thermal behavior. The research provided key data on the decomposition temperatures and corresponding mass loss, offering a comparative view of the stability of these derivatives. The findings from this analysis are detailed in the table below.

| Compound | DTA Peak Temperature (°C) | Decomposition Temperature (°C) | Total Mass Loss (%) |

|---|---|---|---|

| Guanidine Hydrochloride | 190 (melting) | 210 | 95 (up to 250°C) |

| Guanidine Nitrate (B79036) | 220 (melting) | 222 | 72 (up to 280°C) |

| Aminoguanidine Hydrochloride | 165 (melting) | 175 | 65 (up to 250°C) |

| Nitroguanidine | 255 (melting) | 240 | - |

| Triaminoguanidine Hydrochloride | 235 | 230 | - |

The data reveals that guanidine hydrochloride melts at 190°C and begins to decompose at 210°C, with a total mass loss of 95% by 250°C. Guanidine nitrate shows a melting point at 220°C followed by decomposition at 222°C, resulting in a 72% mass loss by 280°C. These findings highlight how the nature of the anion significantly influences the thermal stability of the guanidinium salt. The thermal analysis of such derivatives provides critical data for understanding their structural integrity and decomposition mechanisms under thermal stress.

Computational and Theoretical Investigations of N Ethylguanidinium Cation and Its Interactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and interaction energies.

DFT calculations are employed to determine the optimized geometry and vibrational properties of guanidinium (B1211019) and its derivatives. For the parent guanidinium cation, calculations using methods like B3LYP with an extended basis set (e.g., 6-311+G(df,dp)) have provided detailed structural parameters in the gas phase. researchgate.net These studies confirm the cation's planar structure with D3h symmetry, where the C-N bonds exhibit partial double-bond character due to electron delocalization. researchgate.net The nature of the minima is typically confirmed by vibrational analysis at the same level of theory. researchgate.net

Table 1: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Guanidinium Cation This table presents data for the parent guanidinium cation as a reference model.

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (IR) | Reference |

| CN3 Bending | 558 | - | researchgate.net |

| NH2 Rock and Twist | 1112 | - | researchgate.net |

| C-N-H "Scissors" | 1671 | - | researchgate.net |

| NH2 Motions | 3200-3500 | - | researchgate.net |

Note: The calculated frequencies are for guanidinium formate (B1220265) in aqueous solution and serve as an example of DFT-based vibrational analysis. researchgate.net

DFT is also a powerful tool for studying the non-covalent interactions between cations and anions. For guanidinium-anion complexes, these interactions are primarily driven by strong hydrogen bonds and electrostatic forces. Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT), sometimes used in conjunction with DFT descriptions of the monomers [SAPT(DFT)], can decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion. ohio-state.edunih.gov

Studies on various ion-anion and ion-neutral dimers show that for charged species, electrostatic and induction forces are typically dominant. ohio-state.edu In the case of the N-ethylguanidinium chloride complex, interactions would consist of hydrogen bonds between the N-H groups of the cation and the chloride anion, alongside strong electrostatic attraction. The self-assembly of molecules is governed by these non-covalent interactions, with hydrogen bonds providing stabilization in the range of a few kcal/mol per contact. nih.gov The presence of the ethyl group in N-ethylguanidinium, compared to the parent guanidinium, would introduce additional, albeit weaker, van der Waals and dispersion interactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved, atomistic view of molecular systems, allowing for the study of dynamic processes in solution that are often inaccessible to static quantum chemical calculations.

MD simulations have been extensively used to study the behavior of guanidinium chloride in aqueous solutions. nih.govnih.govresearchgate.net These simulations, using fully atomistic force fields, reveal how guanidinium ions interact with each other, with counter-ions (chloride), and with solvent molecules (water). nih.gov Studies show that guanidinium cations exhibit a tendency for concentration-dependent self-association, forming stacked like-charge ion pairs. nih.gov

Simulations also provide insights into the mobility of the ions. The diffusion coefficient of the guanidinium cation has been shown to decrease as its concentration increases. nih.gov Furthermore, MD studies are crucial for understanding the role of guanidinium chloride as a protein denaturant. They show that guanidinium ions can interact directly with the protein surface, disrupting the existing hydrogen bond network and leading to unfolding. nih.govresearchgate.net While these studies focus on the unsubstituted guanidinium ion, the general principles of ion diffusion, pairing, and interaction with solutes in solution are directly applicable to its alkyl derivatives like N-ethylguanidinium.

Quantum Chemical Calculations

Quantum chemical calculations encompass a wide range of methods, including but not limited to DFT, aimed at predicting fundamental chemical properties.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a neutral molecule with a proton, while gas-phase basicity (GPB) is the negative of the corresponding Gibbs free energy change. nih.gov These values are fundamental measures of a molecule's intrinsic basicity. High-level quantum chemical calculations can predict PA and GPB with high accuracy. nih.govnih.gov

Guanidine (B92328) is renowned for its exceptionally high basicity, which stems from the formation of the highly resonance-stabilized guanidinium cation upon protonation. The positive charge in the cation is delocalized over the central carbon and three nitrogen atoms. Theoretical studies have explored how substituents affect this basicity. rsc.org The introduction of alkyl groups, such as the ethyl group in N-ethylguanidine, is known to increase the basicity further. This enhancement is due to the electron-donating inductive effect of the alkyl group, which helps to stabilize the positive charge of the resulting cation, making the neutral base even more eager to accept a proton. rsc.org Computational studies on various organic bases confirm that substituents significantly impact proton affinity. researchgate.netresearchgate.net

Semiempirical INDO/S Calculations for Electronic Excited States

The study of the electronic excited states of molecules is crucial for understanding their photochemical and photophysical properties. For the N-ethylguanidinium cation, semiempirical methods, particularly the Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) method, provide a computationally efficient means to investigate these states. nih.govnih.gov The INDO/S method is specifically parameterized to reproduce electronic transition energies and is a valuable tool for interpreting electronic absorption spectra. karazin.ua

INDO/S calculations are a type of semiempirical configuration interaction (CI) calculation. nih.gov These calculations can determine the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. This is particularly useful for predicting the absorption maxima in an electronic spectrum. While more computationally expensive ab initio methods exist, INDO/S offers a good balance of accuracy and computational cost for medium-sized organic molecules like the N-ethylguanidinium cation. nih.gov

Research comparing various semiempirical methods has shown that INDO/S performs well for the vertical excitation energies of singlet states, although its accuracy can decrease for triplet states. nih.gov The method's performance is generally considered comparable to or even better than some other semiempirical approaches for specific applications. nih.gov The choice of the semiempirical Hamiltonian is critical, and INDO/S has been established as a reliable option for predicting the electronic spectra of organic chromophores. nih.gov

The application of INDO/S to the N-ethylguanidinium cation would involve calculating the molecular orbitals and then the energies of the electronic transitions between them. The results of such calculations provide insights into the nature of the excited states, including their energy, symmetry, and the distribution of electron density. This information is fundamental to understanding the cation's behavior upon absorption of light.

Table 1: Comparison of Semiempirical Methods for Excited State Calculations This table provides a general comparison of the performance of different semiempirical methods in calculating electronic excited states, which is relevant to the selection of INDO/S for studying the N-ethylguanidinium cation.

| Method | Strengths | Weaknesses | Typical Application |

|---|---|---|---|

| INDO/S | Good for vertical excitation energies of singlet states. nih.gov | Less accurate for triplet states. nih.gov | Predicting UV-Vis spectra of organic molecules. karazin.ua |

| OMx (OM1, OM2, OM3) | Good reproduction of oscillator strengths and excited-state dipole moments. nih.gov | Can still underestimate excitation energies. nih.gov | Valence excited states of large organic chromophores. nih.gov |

| MNDO, AM1, PM3 | Computationally very fast. | Tend to have larger errors in excitation energies. nih.gov | Ground-state properties and initial geometry optimizations. |

Computational Chemistry in Catalysis and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and understanding the role of catalysts. rsc.org For reactions involving the N-ethylguanidinium cation, computational methods can provide detailed insights into the reaction pathways, transition states, and the energetics of the process. rsc.org

One example of a reaction where a guanidinium salt, guanidinium chloride, is involved is its reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. researchgate.net This reaction can lead to the formation of a pyrimidine (B1678525) through an unusual intramolecular cyclization process. researchgate.net Computational studies of this type of reaction would typically employ density functional theory (DFT) to model the potential energy surface. researchgate.net By calculating the energies of the reactants, products, and any intermediates and transition states, chemists can determine the most likely reaction mechanism.

The frontier molecular orbital (FMO) theory is often used in conjunction with these calculations to understand the reactivity. mdpi.com For instance, the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other can determine the regioselectivity and stereoselectivity of the reaction. researchgate.net In the case of the N-ethylguanidinium cation, its role could be as a reactant, a catalyst, or a spectator ion, and computational studies can help to clarify this role.

Furthermore, computational models can be used to investigate the influence of the solvent and the counter-ion (chloride in this case) on the reaction mechanism. psu.edu These factors can have a significant impact on the stability of the species involved and the heights of the energy barriers.

Table 2: Key Aspects of Computational Reaction Mechanism Studies This table outlines the common computational approaches and the insights they provide in the study of reaction mechanisms, applicable to reactions involving N-ethylguanidinium chloride.

| Computational Method/Theory | Information Provided | Relevance to N-Ethylguanidinium Reactions |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, transition states), reaction energies, and activation barriers. researchgate.net | Elucidation of the step-by-step mechanism of reactions where N-ethylguanidinium is a reactant or catalyst. |

| Frontier Molecular Orbital (FMO) Theory | Understanding of reactivity and selectivity based on HOMO-LUMO interactions. mdpi.com | Predicting how N-ethylguanidinium will interact with other molecules in a reaction. |

| Implicit/Explicit Solvation Models | Effect of the solvent on the energetics and mechanism of the reaction. psu.edu | Accurate modeling of reactions involving N-ethylguanidinium chloride in solution. |

Predictive Models in Chemical Systems Involving Guanidinium

The development of predictive models is a rapidly growing area of computational chemistry. These models aim to predict the properties and behavior of chemical systems, which can accelerate the discovery and design of new molecules and materials. For systems involving the guanidinium group, predictive models are being developed for a variety of applications.

One area of interest is the use of guanidinium-containing polymers for the delivery of therapeutic proteins. fiu.edu Computational models can be used to predict the binding affinity of these polymers to proteins and to understand the mechanism of cellular uptake. These models can help in designing polymers with improved delivery efficiency and reduced toxicity. The planarity and rigidity of the guanidinium side chains are thought to be important for their function, and computational models can explore how modifications to the guanidinium structure, such as the addition of an ethyl group, might affect these properties. fiu.edu

Another application of predictive modeling is in the prediction of mass spectra. escholarship.org For example, models are being developed to predict the 70 eV electron ionization (EI) mass spectra of molecules. escholarship.org These models often use semiempirical molecular dynamics to simulate the fragmentation of the molecule in the mass spectrometer. For a molecule like N-ethylguanidinium chloride, such models could predict its fragmentation pattern, which would be useful for its identification and characterization.

These predictive models are often based on machine learning algorithms that are trained on large datasets of experimental data. The accuracy of these models depends on the quality and diversity of the training data. As more data on guanidinium-containing systems becomes available, the predictive power of these models is expected to improve.

Table 3: Applications of Predictive Models for Guanidinium Systems This table highlights some of the applications of predictive modeling for chemical systems containing the guanidinium group, with potential relevance to N-ethylguanidinium chloride.

| Application Area | Modeling Approach | Predicted Properties | Potential Relevance for N-Ethylguanidinium |

|---|---|---|---|

| Drug Delivery | Molecular dynamics simulations, QSAR (Quantitative Structure-Activity Relationship). | Binding affinity to biomolecules, cellular uptake efficiency. fiu.edu | Design of N-ethylguanidinium-based delivery systems. |

| Spectroscopy | Semiempirical molecular dynamics, machine learning. escholarship.org | Mass spectra, NMR spectra, UV-Vis spectra. | Identification and characterization of N-ethylguanidinium and its reaction products. |

| Materials Science | Molecular dynamics, Monte Carlo simulations. | Material strength, conductivity, thermal stability. | Design of new materials incorporating the N-ethylguanidinium cation. |

Applications of N Ethylguanidinium Chloride in Catalysis and Chemical Transformations

Phase-Transfer Catalysis using N-Ethylguanidinium Chloride

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. google.comprinceton.edu The catalyst, often a quaternary onium salt, functions by transporting a reactant from one phase to another where the reaction can occur. operachem.com Guanidinium (B1211019) salts, including N-Ethylguanidinium Chloride, are particularly effective as phase-transfer catalysts due to their unique sp2-hybridized structure, which provides a delocalized and accessible cationic charge, and their ability to form bulky, organophilic cations. nih.gov

The mechanism involves the guanidinium cation pairing with an anion from the aqueous phase (e.g., hydroxide, cyanide). This new, more lipophilic ion pair is then able to migrate across the phase boundary into the organic phase. princeton.eduoperachem.com Once in the organic phase, the anion is "naked" and highly reactive, as it is loosely paired with the bulky guanidinium cation, leading to a significant acceleration of the reaction with the organic substrate. princeton.edu

A notable example demonstrating the high efficacy of this class of compounds is Hexaethyl Guanidinium Chloride (HEG Cl), a close analogue of N-Ethylguanidinium Chloride. HEG Cl has been identified as an exceptionally effective phase-transfer catalyst for high-temperature applications, such as nucleophilic aromatic substitutions, with documented use at temperatures in the high 100s and low 200s Celsius. Its performance has been shown to be superior to even well-established catalysts like tetraphenyl phosphonium (B103445) chloride in certain high-temperature reactions.

Table 1: Characteristics of Guanidinium Salts in Phase-Transfer Catalysis

| Property | Description | Advantage in PTC |

| Cation Structure | sp2-hybridized planar cation with delocalized positive charge. | Efficiently pairs with anions; the delocalized charge reduces tight ion pairing, increasing anion reactivity. nih.gov |

| Organophilicity | Alkyl substituents (like ethyl groups) increase solubility in the organic phase. | Enhances the transfer of the ion pair from the aqueous to the organic phase. acsgcipr.org |

| Thermal Stability | Guanidinium salts often exhibit high thermal stability. | Allows for use in high-temperature reactions where other catalysts might degrade. |

| Catalyst "Poisoning" | Less susceptible to poisoning by certain leaving groups compared to some quaternary ammonium (B1175870) catalysts. | Maintains catalytic activity over longer periods and with a wider range of substrates. acsgcipr.org |

Role in Organic Synthesis Reactions

Beyond PTC, the guanidinium moiety is a versatile functional group in various organic synthesis reactions, acting as a catalyst, a directing group, or a structural component of catalytically active polymers.

Participation in Polymerization Processes

Guanidinium-containing monomers can be polymerized to create functional polymers with significant catalytic and biological properties. An efficient route has been developed for poly(N-vinylguanidine) (PVG), which involves the polymerization of N-vinylformamide, followed by hydrolysis and subsequent guanidinylation of the resulting polyvinylamine. researchgate.net This process allows for the creation of polymers where the catalytically active guanidine (B92328) group is a repeating unit.

These polymeric guanidinium systems are not only catalysts themselves but can also serve as supports for other catalytic species. For instance, guanidine-functionalized materials have been used to anchor metal complexes, creating heterogeneous catalysts that combine the reactivity of the metal center with the unique properties of the guanidinium-functionalized support. researchgate.net Similarly, cross-linked polymeric quaternary salts like poly(diallyldimethylammonium chloride) have been synthesized and employed as efficient and recyclable phase-transfer catalysts, demonstrating the value of incorporating cationic centers into a polymer backbone for catalytic applications. researchgate.net

Mechanisms of Guerbet-Type β-Alkylation Facilitated by Guanidinium Complexes

The Guerbet reaction is a self-condensation of a primary alcohol to form its β-alkylated dimer alcohol, a process that converts simple alcohols into more valuable, higher-branched alcohols. wikipedia.org The reaction mechanism is complex, generally proceeding through four key steps:

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

Aldol (B89426) Condensation: Two aldehyde molecules react via an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is reduced at the carbon-carbon double bond.

Final Reduction: The aldehyde group is reduced back to a primary alcohol, yielding the final Guerbet alcohol. wikipedia.org

This sequence requires a catalytic system that possesses both basicity (to promote the aldol condensation) and hydrogenation/dehydrogenation functionality. rsc.org Guanidines are among the strongest organic bases, making guanidinium complexes excellent candidates to fulfill the base catalyst role. In a system involving a transition metal (e.g., iridium, ruthenium, nickel), the guanidine ligand can act as a strong base to facilitate the condensation step, while the metal center mediates the reversible dehydrogenation and hydrogenation steps. semanticscholar.orgresearchgate.net The strong basicity of the guanidine moiety promotes the formation of the enolate required for the aldol condensation, a critical step in the C-C bond formation process.

Cooperative Catalysis in C–H Bond Functionalization

Cooperative catalysis occurs when the ligand is not merely a spectator but actively participates in the bond-forming or bond-breaking steps of a reaction. jiaolei.group The guanidine group has proven to be an effective cooperative ligand in palladium-catalyzed C-H functionalization. nih.gov

In the ortho-arylation and olefination of arylguanidines, the guanidine moiety acts as a directing group. The reaction proceeds through a proposed mechanism where the palladium(II) catalyst coordinates to a nitrogen atom of the guanidine group. This chelation directs the catalyst to a nearby ortho C-H bond on the aromatic ring, facilitating its cleavage and the formation of a cyclopalladated intermediate. This intermediate then reacts with the coupling partner (e.g., an arene or an olefin) to form the new C-C bond and regenerate the catalyst. nih.gov This chelation-assisted strategy provides a powerful method for regioselective functionalization of otherwise unactivated C-H bonds.

Furthermore, guanidine-functionalized organometallic complexes, such as those with rhenium, have demonstrated cooperative activation of small molecules like H₂ and alcohols. acs.org In these systems, the tethered guanidine base works in concert with the electrophilic metal center to heterolytically cleave O-H or H-H bonds. acs.org

Hydrolytic Catalysis by Polymeric N-Ethylguanidinium Systems

Polymeric structures incorporating the N-ethylguanidinium moiety or similar guanidinium groups exhibit remarkable catalytic activity in hydrolysis reactions, particularly for the degradation of toxic organophosphates.

Hydrolysis of Organophosphates via SN2 Base Catalysis

Poly(N-vinylguanidine) (PVG) has been shown to be an active catalyst for the hydrolysis of diisopropyl fluorophosphate (B79755) (DFP), a compound that mimics the structure of chemical warfare nerve agents. researchgate.net The high basicity of the guanidine groups along the polymer chain (average pKa of 13.4) allows them to effectively catalyze the breakdown of the organophosphate. researchgate.net

The degradation proceeds through a general SN2 mechanism of base catalysis. In this pathway, the nucleophilic guanidine group attacks the electrophilic phosphorus center of the organophosphate, leading to the displacement of the leaving group (e.g., fluoride). The resulting phosphoro-guanidinium intermediate is then hydrolyzed by water to regenerate the catalytic guanidine site and produce non-toxic phosphonic acid products.

Table 2: Catalytic Hydrolysis of Diisopropyl Fluorophosphate (DFP) by Poly(N-vinylguanidine) (PVG)

| Parameter | Value | Conditions |

| Reaction Mechanism | SN2 Base Catalysis researchgate.net | - |

| Catalyst | Poly(N-vinylguanidine) (PVG) researchgate.net | - |

| Substrate | Diisopropyl Fluorophosphate (DFP) researchgate.net | - |

| Second-Order Rate Constant (k₂) | 3.9 × 10⁻³ M⁻¹s⁻¹ researchgate.net | pH 7.8, 25°C |

This catalytic activity highlights the potential of polymeric guanidinium systems as functional materials for detoxification and environmental remediation. researchgate.net The mechanism is further supported by studies on RNA model phosphodiesters, which show that guanidines can act as potent general base catalysts in transesterification reactions. nih.gov

Exploration of N Ethylguanidinium Chloride in Materials Science and Engineering

Guanidinium (B1211019) Salts as Ionic Liquids and Electrolytes

Guanidinium salts, including (N'-ethylcarbamimidoyl)azanium;chloride, are a class of compounds that have garnered significant interest as components of ionic liquids (ILs) and electrolytes. alfa-chemistry.comtcichemicals.com Ionic liquids are salts that are liquid at relatively low temperatures, often below 100°C, and they possess a unique set of properties such as low vapor pressure, high thermal stability, and high ionic conductivity. tcichemicals.comsolvionic.com These characteristics make them attractive for a wide range of applications, including as solvents for organic and inorganic materials, in electrochemistry, and for gas treatment. alfa-chemistry.comsolvionic.com

The properties of ionic liquids are highly tunable and depend on the nature of both the cation and the anion. solvionic.comgoogle.com The guanidinium cation, with its delocalized positive charge distributed over three nitrogen atoms and a central carbon, contributes to the stability and low melting point of these salts. alfa-chemistry.com The choice of the anion can influence properties like water solubility; for instance, salts with chloride or bromide anions are typically hydrophilic, while those with anions like hexafluorophosphate (B91526) are hydrophobic. solvionic.com

In the context of electrolytes, which are essential for the functioning of batteries and other electrochemical devices, guanidinium-based ionic liquids offer several advantages. alfa-chemistry.comeclinpath.comnih.gov They can be formulated as liquid or gel electrolytes with good stability, non-volatility, and high conductivity. alfa-chemistry.com The use of guanidinium cations in electrolytes for primary and secondary batteries, as well as capacitors, has been explored with anions such as trifluoromethanesulfonate, tetrafluoroborate, and hexafluorophosphate. alfa-chemistry.com

Key Properties of Guanidinium-Based Ionic Liquids:

| Property | Description |

| Melting Point | The delocalized positive charge in the guanidinium cation leads to lower melting points. alfa-chemistry.com |

| Density | The density of guanidinium salt ionic liquids typically ranges from 0.90 to 1.49 g/cm³. alfa-chemistry.com |

| Viscosity | The larger ionic volume of the guanidinium cation can lead to increased viscosity due to enhanced van der Waals forces. alfa-chemistry.com |

| Solubility | Increasing the length of the side chains on the guanidinium cation can enhance its solubility in non-polar solvents. alfa-chemistry.com |

| Stability | The charge distribution in the guanidinium cation contributes to good thermal and chemical stability. alfa-chemistry.com |

Application in Anion-Exchange Membranes: Structure-Performance Relationships

Anion-exchange membranes (AEMs) are crucial components in various electrochemical technologies, including fuel cells and electrodialysis systems. The performance of these membranes is intrinsically linked to the chemical structure of their constituent materials, particularly the nature of the cationic functional groups. Guanidinium-based functional groups have emerged as a promising alternative to traditional quaternary ammonium (B1175870) groups in AEMs. nih.govuta.edu

The unique properties of the guanidinium group, such as its strong basicity and resonance stabilization, contribute to enhanced performance and durability of AEMs. uta.edursc.org For instance, AEMs containing guanidinium groups have demonstrated improved selectivity for certain anions, such as phosphate (B84403) and citrate (B86180), which is particularly relevant for applications like wastewater treatment from the dairy industry. nih.gov

Research has shown that AEMs functionalized with guanidinium groups (Gu-100) exhibit significantly better transport of phosphate and citrate at both neutral and alkaline pH compared to membranes with conventional quaternary ammonium groups (Gu-0). nih.gov This enhanced performance is attributed to the specific binding properties of the guanidinium moiety towards oxyanions. nih.gov

Furthermore, novel AEMs have been developed where the guanidinium functional group is directly attached to the polymer backbone. uta.edu This design enhances both ionic conductivity and the stability of the membrane. In extreme conditions, such as exposure to a 5 M KOH solution at 55°C for 50 hours, these guanidinium-based AEMs have shown superior stability compared to their commercial quaternary ammonium counterparts. uta.edu Composite membranes fabricated by incorporating a guanidinium-based polymer into a porous polytetrafluoroethylene (PTFE) film have achieved impressive ionic conductivity, reaching up to 80 mS cm⁻¹ at 20°C in deionized water. uta.edu

Comparison of Guanidinium-based and Quaternary Ammonium-based AEMs:

| Feature | Guanidinium-based AEMs | Quaternary Ammonium-based AEMs |

| Functional Group | Guanidinium | Quaternary Ammonium |

| Stability | Superior stability in alkaline conditions. uta.edu | Lower stability in alkaline conditions. uta.edu |

| Ionic Conductivity | High ionic conductivity can be achieved. uta.edu | Variable |

| Selectivity | Enhanced selectivity for oxyanions like phosphate and citrate. nih.gov | Lower selectivity for specific oxyanions. nih.gov |

N-Ethylguanidinium Derivatives in Polymeric Materials Science

Role as Phase Transfer Catalysts in Polymer Synthesis

Phase transfer catalysis (PTC) is a valuable technique in polymer synthesis, enabling reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.netprinceton.edu The phase transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of one reactant across the phase boundary to react with the other. biomedres.usoperachem.com Guanidinium-based compounds can also function as effective phase transfer catalysts. alfa-chemistry.com

The mechanism of PTC involves the catalyst forming an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase. biomedres.us This "activated" reactant can then readily participate in the polymerization reaction. The efficiency of the catalyst is influenced by its structure, with longer alkyl chains on the cation generally leading to better partitioning into the organic phase and a higher transfer rate. operachem.com

In the context of free-radical polymerization, PTC has been employed for monomers like methyl methacrylate. researchgate.net The use of a phase transfer catalyst can lead to superior polymerization efficiency compared to using oil-soluble initiators. researchgate.net The rate of polymerization is typically dependent on the concentrations of the monomer, the initiator, and the phase transfer catalyst. researchgate.net Guanidinium-based ionic liquids have been specifically noted for their application as phase transfer catalysts in various organic reactions, including nucleophilic substitutions and condensation reactions. alfa-chemistry.com

Advanced Polymeric Flocculants and their Mechanisms

Polymeric flocculants are widely used in wastewater treatment to remove suspended solids. unt.eduresearchgate.net These polymers work by aggregating fine particles into larger, more easily settleable flocs. researchgate.netclearwaterind.com The mechanism of flocculation can involve several processes, including charge neutralization, polymer bridging, and sweep flocculation. researchgate.net

The effectiveness of a polymeric flocculant is influenced by its molecular weight, charge density, and chemical structure. bibliotekanauki.pl Both natural and synthetic polymers are used as flocculants. unt.eduresearchgate.net Synthetic polymers offer the advantage of high tailorability, allowing for the design of flocculants with specific properties for different applications. unt.eduresearchgate.net However, they can sometimes have poor shear stability. unt.eduresearchgate.net

Guanidine-containing polymers have been investigated as effective flocculants. For instance, a polymeric flocculant composition has been developed that includes an acrylamide (B121943) polymer and a guanidine-formaldehyde precondensate. google.com This composition has shown excellent flocculation effects and is useful for cleaning wastewater. google.com The mechanism by which polymeric flocculants work often involves the polymer chains adsorbing onto the surface of suspended particles. Segments of the long polymer chain can then attach to other particles, creating bridges that lead to the formation of large aggregates. researchgate.net

Mechanisms of Polymeric Flocculation:

| Mechanism | Description |

| Charge Neutralization | The positively charged polymer neutralizes the negative charge on the surface of the suspended particles, reducing electrostatic repulsion and allowing them to aggregate. researchgate.net |

| Polymer Bridging | Long polymer chains adsorb onto multiple particles simultaneously, physically linking them together into larger flocs. researchgate.net |

| Sweep Flocculation | The polymer forms a precipitate that entraps the suspended particles as it settles. researchgate.net |

Poly(N-vinylguanidine) as a Functional Polyelectrolyte

Poly(N-vinylguanidine) (PVG) is a strong polyelectrolyte that, despite its simple structure, has been relatively unexplored until more recently. researchgate.net An efficient synthetic route for PVG involves the free-radical polymerization of N-vinylformamide (NVF), followed by hydrolysis to polyvinylamine (PVAm) and subsequent guanidinylation. researchgate.net This process allows for the production of PVG with varying molecular weights. researchgate.net

PVG exhibits a high pKa of around 13.4, indicating its strong basic character. researchgate.net This property makes it an active catalyst for the hydrolysis of organophosphates, such as diisopropyl fluorophosphate (B79755) (DFP), which is a mimic for chemical nerve agents. researchgate.net The hydrolysis proceeds via a general SN2 base catalysis mechanism. researchgate.net

Furthermore, the guanidinylation of PVAm to form PVG results in a significant enhancement of its antimicrobial properties. researchgate.net PVG has shown to have a 10- to 40-fold lower minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria compared to the precursor PVAm. researchgate.net This makes PVG a promising material for applications in chemical and biological defense, as well as for use as a disinfectant. researchgate.net

Dielectric Properties and Phase Transition Phenomena

The study of dielectric properties and phase transitions in materials provides valuable insights into their structure and potential applications. nih.govnih.gov The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. honeywell.comlsu.edu

For some guanidinium compounds, the dielectric properties have been investigated with the aim of discovering new dielectric-ferroelectric materials. nih.gov In one study of a guanidinium chloride-18-crown-6 complex, the dielectric constant was found to be largely independent of temperature below its melting point (395-396 K). nih.gov This particular compound did not exhibit the temperature-dependent dielectric behavior that is often a characteristic of dielectric-ferroelectric materials. nih.gov

Phase transitions in ionic liquids and other molecular crystals can be induced by changes in temperature or pressure. nih.govmdpi.com These transitions involve a change in the physical state or crystal structure of the material. For example, some anilinium chlorides undergo a solid-state phase transition upon cooling, resulting in a change in their crystal symmetry. nih.gov Such transitions can be accompanied by an ordering of certain molecular groups, such as the hydrogen atoms of an ammonium group, to optimize hydrogen bonding interactions. nih.gov The study of these phenomena in N-ethylguanidinium chloride and its derivatives could reveal interesting physical properties and potential applications.

Mechanistic Studies of N Ethylguanidinium Cation in Biochemical and Biophysical Systems

Interactions with Amino Acids and Peptides

The ethylguanidinium cation's interactions with amino acids and peptide backbones are crucial for understanding its effects on protein structure and stability. It is used to model the behavior of the arginine side chain, one of the most important residues in protein interactions.

Modeling Vibrational Spectra of Arginine Side Chains using Ethylguanidinium Salts

The vibrational spectrum of the arginine side chain provides a sensitive reporter of its local environment within a protein. To understand these spectral features, ethylguanidinium (EG) salts are used as a simplified model system. Infrared (IR) spectroscopy of EG salts under various conditions helps to assign and interpret the complex vibrational bands of arginine. acs.org

Key C-N stretching vibrational frequencies in the ethylguanidinium cation have been assigned to specific IR bands. These bands are sensitive to environmental factors such as the protonation state of the guanidinium (B1211019) group, the nature of the counterion, and the polarity of the solvent. acs.org For instance, in non-polar solvents, the counterion has a significant effect on the vibrational frequencies, suggesting the formation of a direct ion pair. However, in polar solvents like water or methanol, these differences are minimal, indicating that the ethylguanidinium cation and the anion are independently solvated. acs.org This research concludes that when an arginine side chain is located in a hydrophobic pocket of a protein as part of an ion pair, its vibrational frequencies are likely to be sensitive to changes in the counterion or the hydrogen-bonding environment. acs.org

The protonation state of the ethylguanidinium group dramatically alters its vibrational spectrum. The deprotonated form, ethylguanidine, shows distinct bands compared to the protonated cation. acs.org Isotopic substitution, such as replacing terminal nitrogen atoms with ¹⁵N, causes predictable downshifts in the vibrational frequencies, confirming the assignment of bands involving nitrogen motion. acs.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Observations |

|---|---|---|

| ν(C-N) stretch | 1655–1685 | Strongly IR-absorbing; sensitive to environment. |

| ν(C-N) stretch | 1615–1635 | Strongly IR-absorbing; sensitive to environment. |

| ν(C-N) stretch | 1170–1180 | Strongly IR-absorbing; sensitive to environment. |

| - | ~1440 | Weaker band involving nitrogen motion. |

| - | ~1085 | Weaker band involving nitrogen motion. |

| - | ~920 | Weaker band involving nitrogen motion. |

Hydrogen Bonding to Peptide Groups and Protein Denaturation Mechanisms

The mechanism by which guanidinium salts denature proteins is a subject of ongoing investigation. A key question is whether they act directly, by forming hydrogen bonds with peptide groups, or indirectly, by altering the structure of water. nih.gov

Studies using model peptides have shown that while the denaturant urea (B33335) appears to form hydrogen bonds with peptide groups, guanidinium does not. nih.govnih.gov Experiments measuring the rate of hydrogen exchange in small peptides found that guanidinium does not inhibit acid- or base-catalyzed exchange, which would be expected if it were hydrogen-bonded to the peptide carbonyl or NH groups. nih.gov This suggests that urea and guanidinium, despite their structural similarities, denature proteins through different mechanisms. nih.govnih.gov

While direct hydrogen bonding to the peptide backbone seems unlikely, the guanidinium cation interacts strongly with specific amino acid side chains. Analysis of protein crystal structures reveals that guanidinium ions frequently form hydrogen bonds with the side chains of acidic amino acids, particularly aspartate and glutamate. researchgate.netnih.govrsc.org These interactions, especially the parallel, bidentate hydrogen bonds with carboxylate groups, are exceptionally strong. researchgate.netnih.gov Guanidinium also interacts with the backbone amides of nonpolar amino acids and the side chains of other polar residues. researchgate.netnih.gov Therefore, the denaturation mechanism for guanidinium salts is likely driven by a combination of favorable interactions with amino acid side chains and disruption of the protein's hydration shell, rather than direct competition for hydrogen bonds with the peptide backbone. researchgate.net

Molecular Mechanisms of Protein Interaction

The ethylguanidinium cation, as a derivative of guanidinium, provides a tool to probe and modulate protein structure and function. Its interactions can induce significant conformational changes and affect the assembly of complex protein machinery.

Guanidinium-Induced Conformational Changes in Proteins (e.g., T4 Lysozyme)

The binding of guanidinium and its derivatives can trigger substantial conformational changes in proteins. A notable example is an engineered mutant of T4 Lysozyme (B549824), where the binding of a guanidinium ion acts as a surrogate for an arginine side chain and induces a large-scale translation of a duplicated alpha-helix. nih.govresearchgate.net

In this system, researchers tested whether N-methylguanidinium and N-ethylguanidinium could serve as better mimics of the arginine side chain. The addition of the ethyl group to the guanidinium core was found to enhance the binding affinity for the engineered site in T4 Lysozyme. nih.gov This increased affinity is attributed to the increased hydrophobicity of the ethyl group. nih.gov Crystallographic analysis confirmed that the binding of ethylguanidinium still drives the same large-scale conformational change as the parent guanidinium ion. nih.govresearchgate.net Furthermore, thermal analysis and NMR data indicated an increase in protein stability upon binding of ethylguanidinium compared to guanidinium. nih.gov These findings demonstrate how modifying the guanidinium ligand can tune its binding properties and the resulting protein dynamics, providing a step toward the de novo design of molecular switches. nih.gov

Effects on Protein Assembly and Function (e.g., Septin Proteins)

Guanidinium hydrochloride (GdnHCl) has been shown to have profound effects on the assembly of septins, a family of GTP-binding proteins that form filaments and are essential for cytokinesis and other cellular processes. elifesciences.org In budding yeast, certain temperature-sensitive mutations in the septin protein Cdc10 disrupt the formation of functional septin rings at elevated temperatures. elifesciences.org

Remarkably, the addition of GdnHCl to the culture medium can rescue the function of these cdc10 mutants. elifesciences.org The proposed mechanism is that GdnHCl allows the yeast cells to bypass the need for the mutant Cdc10 protein. It appears to promote the formation of alternative, Cdc10-less septin hexamers (composed of Cdc3, Cdc11, Cdc12, and Shs1) that can still assemble into functional filaments. elifesciences.org This effect seems to be direct, as GdnHCl was shown to promote the assembly of purified, recombinant Cdc10-less septin complexes into filaments in vitro. elifesciences.org The compound likely acts during the folding and assembly of the septin proteins to reactivate an ancient, Cdc10-independent assembly pathway. elifesciences.org This demonstrates that a small molecule like guanidinium can fundamentally alter protein assembly pathways, with significant functional consequences for the cell.

Binding Site Analysis and Specificity of Guanidinium Derivatives to Proteins

The binding of guanidinium and its derivatives to proteins is not random; it occurs at specific sites with distinct chemical characteristics. An extensive analysis of protein structures in the Protein Data Bank (PDB) has provided a detailed picture of these interactions. researchgate.netnih.govrsc.orgresearchgate.net

The most prominent feature of guanidinium binding sites is a strong preference for negatively charged amino acids. researchgate.netnih.gov A large percentage of all hydrogen-bonding interactions identified in crystal structures are with the carboxylate side chains of aspartic acid (Asp) and glutamic acid (Glu). nih.govrsc.org The planar geometry of the guanidinium cation is perfectly suited to form strong, parallel, bidentate hydrogen bonds with the carboxylate group of these residues. researchgate.net

Beyond acidic residues, guanidinium also interacts with the protein backbone, particularly carbonyl oxygen atoms, and with aromatic amino acid side chains (such as tryptophan, tyrosine, and phenylalanine) through cation-π interactions. researchgate.netrsc.orgnih.gov The addition of an alkyl group, as in N-ethylguanidinium, can modify this binding specificity. The study on T4 lysozyme showed that the ethyl group increased binding affinity, likely due to favorable hydrophobic interactions within the binding pocket. nih.gov This suggests that the specificity of guanidinium derivatives is a balance of electrostatic interactions (hydrogen bonds) and hydrophobic effects, allowing for the fine-tuning of ligands for specific protein targets. nih.gov

| Interacting Partner | Type of Interaction | Key Findings |

|---|---|---|

| Aspartic Acid, Glutamic Acid | Hydrogen Bonding (N-H···O) | Most frequent interaction. Forms strong, parallel, bidentate bonds with carboxylate groups. |

| Aromatic Residues (Trp, Tyr, Phe) | Cation-π Interaction | Interaction between the positive charge of Gdm⁺ and the aromatic ring's π-electron cloud. |

| Protein Backbone | Hydrogen Bonding (N-H···O) | Interacts with backbone carbonyl oxygens. |

| Hydrophobic Pockets | Hydrophobic Interaction | Enhanced by alkyl groups (e.g., ethyl group), increasing binding affinity. |

Influence of Solvent and Counterions on Molecular Interactions

The molecular interactions of the N-ethylguanidinium cation in biochemical and biophysical systems are profoundly influenced by the surrounding solvent and the nature of its associated counterion. These components can modulate the strength, type, and specificity of the cation's interactions with biomolecules, such as proteins and nucleic acids.

Influence of the Solvent Environment

The solvent plays a critical role in mediating the interactions between the N-ethylguanidinium cation and biological macromolecules. The key properties of the solvent that dictate these interactions are its polarity, hydrogen bonding capability, and dielectric constant. Guanidine (B92328) derivatives are typically soluble in polar solvents like water, dimethyl sulfoxide, and methanol. thieme-connect.de